molecular formula C17H20N4O3 B2758145 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034294-29-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2758145
CAS RN: 2034294-29-4
M. Wt: 328.372
InChI Key: MVGKTABESHATAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing.


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. The chemical properties of furan-based compounds can be explored through their synthesis.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. The furan nucleus serves as an essential synthetic motif in the search for new drugs. Specifically, this compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Its potential as an antimicrobial agent could contribute to combating microbial resistance.

Visualization of Angiotensin II Receptors

The compound’s structural features allow for its involvement in chemical reactions, including the Diels-Alder cycloaddition. Additionally, it has been employed in the visualization and study of angiotensin II and AT1 receptors, providing insights into cardiovascular diseases and potential therapeutic targets.

Furan Platform Chemicals

Beyond its medicinal applications, furan derivatives play a role in the field of sustainable chemistry. Furan platform chemicals (FPCs), such as furfural and 5-hydroxymethylfurfural, are directly derived from biomass. These compounds have diverse uses and contribute to the development of environmentally friendly materials .

Functionalized β-Lactams

Functionalized β-lactams, synthesized from (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine, have been explored. These compounds exhibit interesting reactivity patterns and may find applications in various chemical processes .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that many organic compounds, especially complex ones like this, should be handled with care. Furan compounds are generally flammable and may be toxic .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGKTABESHATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

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